1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid
Overview
Description
1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid is a complex organic compound with the molecular formula C11H11N3O3 and a molecular weight of 233.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further analyzed and utilized in various applications.
Scientific Research Applications
1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid has shown potential in several scientific research areas:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been studied for its biological activities, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic applications, such as in the treatment of various diseases.
Industry: The compound's unique properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to biological responses, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
1,8-Dimethyl-4,5-dihydro-1H-isoxazolo[5,4-g]indazole-3-carboxylic acid is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid: This compound shares a similar core structure but differs in the substitution pattern.
2-Azido-1,3-dimethylimidazolinium hexafluorophosphate: While not structurally similar, this compound is used in related chemical reactions.
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1,8-dimethyl-4,5-dihydropyrazolo[3,4-e][1,2]benzoxazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-5-8-7(17-13-5)4-3-6-9(11(15)16)12-14(2)10(6)8/h3-4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSVFOUWVWEMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C3=C(CC2)C(=NN3C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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